4-(Aminomethyl)-2-ethoxyphenol

Catalog No.
S692127
CAS No.
90643-06-4
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-2-ethoxyphenol

CAS Number

90643-06-4

Product Name

4-(Aminomethyl)-2-ethoxyphenol

IUPAC Name

4-(aminomethyl)-2-ethoxyphenol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3

InChI Key

SLVLKKUFQLKYMH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)O

4-(Aminomethyl)-2-ethoxyphenol (CAS 90643-06-4), frequently utilized and procured as its hydrochloride salt (CAS 105026-85-5) under the name ethylvanillylamine, is a primary benzylamine building block . Structurally, it is the 3-ethoxy homolog of the widely used vanillylamine. It features a primary amine for amidation, a phenolic hydroxyl for functionalization or polymer cross-linking, and an ethoxy ether linkage that imparts distinct physicochemical properties. In industrial and pharmaceutical procurement, this compound is primarily sourced as a specialized precursor for synthesizing modified capsaicinoid analogs, bioenhancers, and functional polymers where the baseline lipophilicity and steric profile of a standard methoxy group are insufficient for the target application [1].

Substituting 4-(Aminomethyl)-2-ethoxyphenol with its closest generic analog, vanillylamine (which possesses a methoxy group), fundamentally alters the pharmacokinetic and physicochemical profile of downstream products . In the synthesis of TRPV1 agonists (capsaicinoids), the transition from a methoxy to an ethoxy group significantly increases the octanol-water partition coefficient (LogP) of the resulting active pharmaceutical ingredient. This shift directly dictates the transdermal penetration rate and receptor binding kinetics in topical analgesic formulations [1]. If a buyer procures standard vanillylamine for a formulation optimized for ethyl-capsaicinoids, the resulting product will suffer from mismatched lipophilicity, leading to altered skin flux rates and failing bioequivalence or target efficacy metrics.

Lipophilicity Enhancement in Downstream APIs

The primary procurement driver for 4-(Aminomethyl)-2-ethoxyphenol is its ability to increase the lipophilicity of downstream amides. When reacted with fatty acyl chlorides to form capsaicin analogs, the ethoxy group contributes an additional methylene unit compared to vanillylamine. This structural modification increases the calculated LogP of the resulting API by approximately +0.45 to +0.50 units [1]. For transdermal formulations, this quantitative shift in the partition coefficient is critical for tuning the thermodynamic activity of the drug in the vehicle and its subsequent flux across the stratum corneum.

Evidence DimensionDownstream API Calculated LogP Shift
Target Compound Data~ +0.45 to +0.50 LogP units (Ethoxy-derived amides)
Comparator Or BaselineBaseline LogP (Methoxy-derived amides from Vanillylamine)
Quantified Difference+0.45 to +0.50 LogP units higher
ConditionsIn silico/physicochemical modeling of homologous capsaicinoid series

This predictable increase in lipophilicity allows formulators to optimize transdermal patch delivery rates without altering the core fatty acid chain length.

Oxidative Stability and Precursor Shelf-Life

Electron-rich phenolic benzylamines are highly susceptible to oxidative degradation, leading to batch darkening and yield losses. Procuring 4-(Aminomethyl)-2-ethoxyphenol as its hydrochloride salt (CAS 105026-85-5) mitigates this issue. Compared to the free base forms of simple benzylamines, the HCl salt maintains >98% purity over 24 months under ambient storage, preventing the formation of quinone-imine byproducts . During industrial scale-up, this stability ensures that in situ neutralization yields >95% conversion in standard Schotten-Baumann amidation reactions, eliminating the need for pre-reaction purification steps.

Evidence DimensionAmbient Storage Stability (Purity Retention)
Target Compound Data>98% purity at 24 months (HCl salt form)
Comparator Or BaselineSignificant oxidative degradation within weeks (Free base phenolic amines)
Quantified DifferenceExtended shelf-life and elimination of pre-reaction purification
ConditionsAmbient temperature, standard atmospheric exposure

Procuring the stabilized hydrochloride salt ensures reproducible batch-to-batch yields in large-scale amidation processes, directly reducing manufacturing costs.

Receptor Binding Modulation via Steric Bulk

The substitution of a methoxy group with an ethoxy group on the vanillyl head introduces additional steric bulk at the 3-position of the aromatic ring. In structure-activity relationship (SAR) studies of TRPV1 ligands, modifying this region alters the hydrogen-bonding network and hydrophobic interactions within the receptor's binding pocket [1]. Downstream analogs derived from 4-(Aminomethyl)-2-ethoxyphenol exhibit modified desensitization kinetics and altered pungency profiles compared to standard capsaicinoids derived from vanillylamine. This makes the ethoxy precursor essential for developing next-generation bioenhancers or analgesics with a widened therapeutic window.

Evidence DimensionReceptor Pocket Steric Volume
Target Compound DataIncreased bulk at the 3-position (Ethoxy)
Comparator Or BaselineStandard bulk (Methoxy / Vanillylamine)
Quantified DifferenceShift in receptor binding kinetics and Scoville Heat Units (SHU)
ConditionsTRPV1 receptor ligand interaction modeling

Buyers developing novel topical analgesics must use this specific precursor to achieve the modified pungency and desensitization profiles required for targeted patient compliance.

Synthesis of Modified TRPV1 Agonists for Topical Analgesics

Because the ethoxy group predictably increases the LogP of downstream amides, this compound is the precursor of choice for formulating next-generation transdermal analgesics. It allows manufacturers to synthesize ethyl-capsaicinoids that possess increased skin penetration rates compared to standard vanillylamine-derived products, optimizing the delivery of the API through the stratum corneum[1].

Manufacturing of Pharmaceutical Bioenhancers

Recent patent literature highlights the use of synthetic capsaicin analogues as bioenhancers to increase the absorption of co-administered vitamins and drugs. 4-(Aminomethyl)-2-ethoxyphenol is directly utilized to synthesize these specific ethyl-capsaicin bioenhancers, where the altered steric and lipophilic profile is required to modulate gut permeability without excessive pungency [2].

Development of Functionalized Benzoxazine Resins

Beyond pharmaceuticals, the combination of a primary amine and a phenolic hydroxyl makes this compound an optimal building block for high-performance benzoxazine polymers. The ethoxy substitution provides a unique handle to tune the hydrophobicity and thermal curing profile of the resulting resins, offering a distinct advantage over simpler benzylamine precursors in advanced materials science .

XLogP3

0.8

Wikipedia

4-(Aminomethyl)-2-ethoxyphenol

Dates

Last modified: 08-15-2023

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